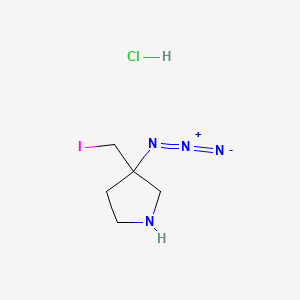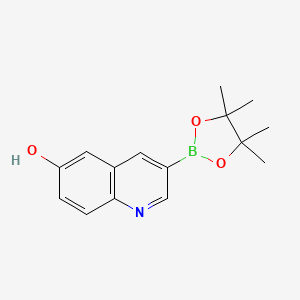
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a quinoline ring and a boronic ester group. The presence of the boronic ester group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol typically involves the borylation of quinolin-6-ol. One common method is the palladium-catalyzed borylation reaction, where quinolin-6-ol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Biaryl compounds.
科学研究应用
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol is unique due to the presence of both a quinoline ring and a boronic ester group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly cross-coupling reactions, sets it apart from other similar compounds.
属性
分子式 |
C15H18BNO3 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC 名称 |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-6-ol |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-10-8-12(18)5-6-13(10)17-9-11/h5-9,18H,1-4H3 |
InChI 键 |
GJWMCTXLFCYSJC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC(=C3)O)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
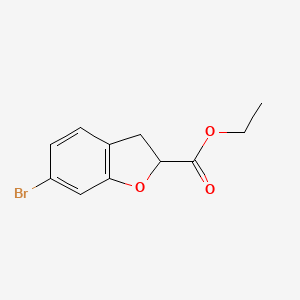

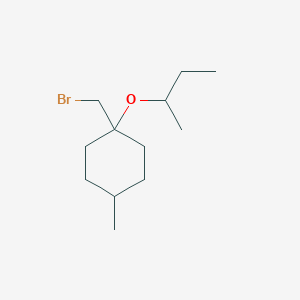
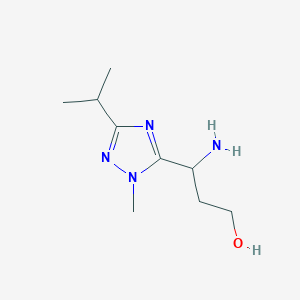

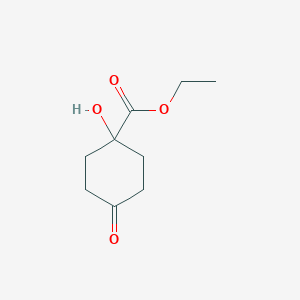
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
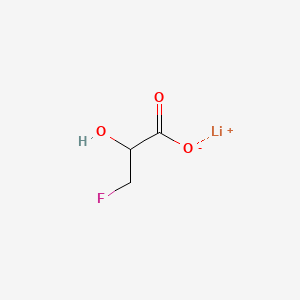

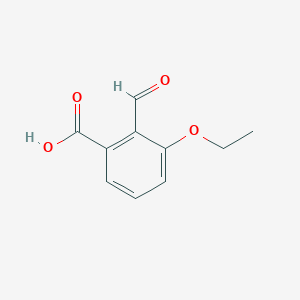
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
